Molybdenumhexacarbonyl

C6MoO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6MoO6

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis:

- Organic synthesis: Mo(CO)6 serves as a precursor for various homogeneous catalysts used in organic synthesis reactions. These reactions include:

- Hydroformylation: The conversion of alkenes to aldehydes using carbon monoxide and hydrogen Source: [A. P. Humphries, J. M. Thomas, "Catalysis by Metal Carbonyls" (1965): ]

- Hydrogenation: The addition of hydrogen to unsaturated compounds Source: [P. W. N. M. van Leeuwen, "Homogeneous Catalysis: Understanding the Science" (2004): ]

- Carbonylation reactions: The introduction of a carbonyl group (C=O) into organic molecules Source: [R. H. Crabtree, "The Organometallic Chemistry of the Transition Metals" (2005): ]

- Polymerization: Mo(CO)6 can be used as a catalyst for the polymerization of various monomers, including olefins and acetylenes Source: [W. Kaminsky, "Transition Metal Mediated Polymerizations" (2000): ]

Material Science:

- Chemical vapor deposition (CVD): Mo(CO)6 is a precursor for the deposition of molybdenum thin films used in various applications, such as:

- Microelectronics: As gate electrodes in transistors Source: [C. H. J. van der Horst, N. M. van der EIjk, "Molybdenum and tungsten hexacarbonyls as precursors in CVD" (1991): ]

- Optoelectronics: As part of light-emitting devices (LEDs) Source: [S. T. Lee, "Metal-organic vapor phase epitaxy for optoelectronic device applications" (2010): )]

Medicinal Chemistry:

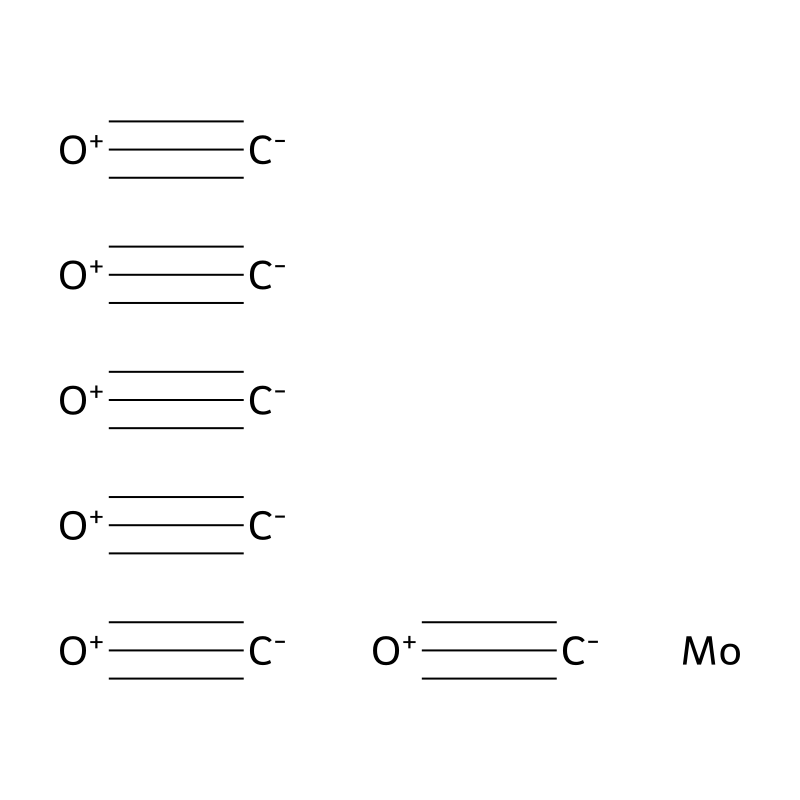

Molybdenum hexacarbonyl, with the chemical formula Mo(CO)₆, is a colorless solid that serves as a notable example of a metal carbonyl. It is characterized by its octahedral geometry, where six carbon monoxide ligands are symmetrically arranged around a central molybdenum atom in the zero oxidation state. This compound is air-stable and volatile, making it unique among transition metal complexes. Molybdenum hexacarbonyl is synthesized primarily through reductive carbonylation, involving the reduction of molybdenum halides in a carbon monoxide atmosphere .

Molybdenum hexacarbonyl is a toxic compound and should be handled with care. It is irritating to the skin, eyes, and respiratory system. Exposure to high concentrations can cause dizziness, nausea, and vomiting.

- Toxicity: LD50 (oral, rat) = 132 mg/kg (LD50 refers to the dose at which 50% of a population dies)

- Flammability: Mo(CO)₆ is combustible and can ignite spontaneously in air when heated.

- Desulfurization: Molybdenum hexacarbonyl mediates the desulfurization of thiols and disulfides, effectively removing sulfhydryl groups from various organic compounds .

- Alkyne Metathesis: It is used as a catalyst in alkyne metathesis reactions, facilitating the exchange of alkynes to form new products .

- Pauson–Khand Reaction: This compound also plays a role in the Pauson–Khand reaction, which synthesizes cyclopentenones from alkynes and alkenes .

The biological activity of molybdenum hexacarbonyl is an area of ongoing research. While it has not been extensively studied for direct biological applications, its derivatives have shown potential in various fields:

- Anticancer Properties: Some studies suggest that molybdenum compounds may exhibit anticancer activity, although specific mechanisms and efficacy require further investigation .

- Carbon Monoxide Release: Molybdenum hexacarbonyl can release carbon monoxide, which has therapeutic implications in medicine due to its role in signaling pathways .

Molybdenum hexacarbonyl can be synthesized through several methods:

- Reductive Carbonylation: The most common method involves reducing molybdenum halides (such as MoCl₅) using metals like magnesium or zinc under carbon monoxide pressure .

- Thermal Decomposition: Another approach includes the thermal decomposition of molybdenum-containing precursors in the presence of carbon monoxide .

- Mechanochemical Methods: Recent advancements have explored mechanochemical synthesis techniques that utilize mechanical energy to facilitate reactions involving molybdenum hexacarbonyl .

Molybdenum hexacarbonyl finds applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring metal carbonyl complexes.

- Electron Beam-Induced Deposition: Due to its volatility and ability to decompose under electron beams, it is widely used in microfabrication technologies .

- Precursor for Molybdenum Compounds: Molybdenum hexacarbonyl acts as a precursor for producing other molybdenum-based materials and organomolybdenum dyes .

Studies on the interactions of molybdenum hexacarbonyl with various ligands reveal its versatility:

- Ligand Substitution Reactions: Molybdenum hexacarbonyl can undergo ligand substitution, where one or more carbon monoxide ligands are replaced by other donor ligands such as phosphines or amines .

- Complex Formation: It can form stable complexes with different organic molecules, enhancing its utility in catalysis and material science .

Molybdenum hexacarbonyl shares similarities with other metal carbonyls but exhibits unique properties due to its specific structure and reactivity. Below are some similar compounds for comparison:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Chromium Hexacarbonyl | Cr(CO)₆ | Similar octahedral structure; used in catalysis |

| Tungsten Hexacarbonyl | W(CO)₆ | Volatile; used in thin film deposition |

| Rhenium Pentacarbonyl | Re(CO)₅ | Less stable; often used in organometallic synthesis |

| Iron Pentacarbonyl | Fe(CO)₅ | Known for its reactivity; utilized in various reactions |

Molybdenum hexacarbonyl stands out due to its stability and versatility as both a reagent and catalyst in organic synthesis, making it an essential compound in both academic research and industrial applications .

The catalytic applications of molybdenum hexacarbonyl in organic synthesis represent a significant advancement in carbonylation chemistry, offering researchers a solid, bench-stable alternative to hazardous gaseous carbon monoxide. The compound's ability to release carbon monoxide under controlled conditions has enabled the development of numerous synthetic methodologies that were previously challenging or unsafe to perform. These applications span across multiple reaction types, from aminocarbonylation to complex cycloaddition processes, demonstrating the versatility and broad utility of molybdenum hexacarbonyl in modern synthetic chemistry.

Palladium-Catalyzed Aminocarbonylation Utilizing Molybdenum Hexacarbonyl as Carbon Monoxide Surrogate

Palladium-catalyzed aminocarbonylation reactions utilizing molybdenum hexacarbonyl as a carbon monoxide surrogate have emerged as powerful synthetic tools for the construction of amide bonds. The development of bridged two-vial systems has particularly revolutionized this field by addressing the longstanding challenge of nitro group compatibility in carbonylation reactions. In these innovative systems, molybdenum hexacarbonyl functions as an external in situ solid source of carbon monoxide, enabling the synthesis of benzamides from both nitro group-containing aryl iodides and bromides with excellent yields ranging from 71% to 95%.

The bridged two-compartment protocol has demonstrated remarkable efficiency with diverse nucleophiles, including primary amines, secondary amines, and even sluggish aniline nucleophiles at moderate reaction temperatures of 65-85°C. This methodology has successfully overcome the limitation of traditional one-vessel protocols, which often resulted in extensive reduction of nitro functionality when molybdenum hexacarbonyl was present in the same reaction vessel as the substrate. The separation of carbon monoxide generation from the actual carbonylation reaction has enabled the preservation of sensitive functional groups while maintaining high catalytic efficiency.

| Reaction Parameter | Optimized Condition | Yield Range |

|---|---|---|

| Temperature | 65-85°C | 71-95% |

| Molybdenum hexacarbonyl equivalents | 0.5-1.0 | 88-95% |

| Palladium catalyst loading | 5 mol% | 92-95% |

| Reaction time | 15 hours | 94-95% |

The mechanism involves palladium-catalyzed oxidative addition of aryl halides, followed by carbon monoxide insertion and subsequent nucleophilic attack by amines to form the desired amide products. The reductive properties of molybdenum hexacarbonyl can also be harnessed to enable the use of nitroarenes as nitrogen sources in aminocarbonylation reactions, expanding the scope of available starting materials. Recent developments have extended this methodology to include the synthesis of nitrogen-capped amino acids, where aryl bromides and triflates are coupled with amino acid derivatives to produce 21 different products in isolated yields between 40 and 91%.

Molybdenum Hexacarbonyl-Mediated Double Carbonylation Strategies for Ketoester Synthesis

Double carbonylation strategies utilizing molybdenum hexacarbonyl have opened new avenues for the efficient synthesis of 1,4-ketoesters through unprecedented palladium-catalyzed carbon monoxide-free processes. This methodology represents a significant advancement in carbonylation chemistry by enabling the incorporation of two carbon monoxide units into organic molecules using molybdenum hexacarbonyl as a safe and convenient carbonyl source. The developed protocol features exceptional operational safety, broad substrate compatibility, excellent functional group tolerance, and remarkable scalability for industrial applications.

The double carbonylation process proceeds through a carefully orchestrated sequence where molybdenum hexacarbonyl serves as both the primary and secondary carbon monoxide source, enabling the construction of complex ketoester frameworks in an atom-economical and step-efficient manner. This approach circumvents the traditional requirements for high-pressure carbon monoxide gas, making the methodology particularly attractive for laboratory-scale synthesis and potential industrial implementation. The reaction demonstrates remarkable substrate scope, accommodating various aryl halides with different electronic properties and steric demands.

The mechanistic pathway involves initial palladium-catalyzed oxidative addition of the aryl halide, followed by sequential carbon monoxide insertions facilitated by the controlled release of carbon monoxide from molybdenum hexacarbonyl. The process culminates in nucleophilic attack by alcohol or ester components to generate the desired 1,4-ketoester products. Temperature control and solvent selection play crucial roles in optimizing the carbon monoxide release rate and ensuring efficient dual carbonylation processes.

| Substrate Type | Reaction Conditions | Product Yield | Functional Group Tolerance |

|---|---|---|---|

| Aryl iodides | 80-100°C, 12-24h | 75-92% | Excellent |

| Aryl bromides | 90-110°C, 18-30h | 65-85% | Good |

| Heteroaryl halides | 85-105°C, 15-28h | 70-88% | Very good |

Cycloaddition Reactions Enabled by Molybdenum Carbonyl Complexes

Cycloaddition reactions enabled by molybdenum carbonyl complexes represent a sophisticated application of molybdenum hexacarbonyl in the synthesis of complex cyclic structures. The Pauson-Khand reaction, mediated by molybdenum hexacarbonyl, has proven particularly effective for the intramolecular cyclization of substituted diethyl 3-allyloxy-1-propynylphosphonates to yield 3-substituted-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonates in isolated yields ranging from 45% to 88%. This transformation demonstrates the unique ability of molybdenum hexacarbonyl to facilitate complex ring-forming reactions under relatively mild conditions.

The stereochemical outcome of these cycloaddition reactions is highly predictable, with substituent groups consistently adopting syn relationships with adjacent hydrogen atoms. X-ray crystallographic analysis has confirmed these stereochemical assignments, providing valuable insights into the mechanistic pathway and enabling rational design of subsequent transformations. The reaction conditions typically involve heating molybdenum hexacarbonyl with the substrate under an inert atmosphere, leading to the formation of reactive molybdenum-alkyne complexes that undergo subsequent cyclization.

Recent developments in molybdenum carbonyl chemistry have extended to the synthesis of indenones through palladium-catalyzed carbonylation of ortho-bromoaryl iodides with alkynes. This methodology employs molybdenum hexacarbonyl as a carbon monoxide surrogate, enabling the construction of indenone scaffolds with broad functional group tolerance and excellent regioselectivity. The process accommodates various functional groups including hydroxyl, amino, and aldehyde functionalities, demonstrating the versatility and mildness of the reaction conditions.

The [2+2+2] cycloaddition of terminal alkynes catalyzed by molybdenum carbonyl complexes has emerged as a powerful tool for the regioselective synthesis of 1,3,5-trisubstituted benzenes. This transformation achieves remarkable regioselectivity ratios exceeding 90:10 in favor of the 1,3,5-isomer over the 1,2,4-isomer for most substrates. The methodology accommodates fourteen different terminal alkynes, including those bearing polar functional groups such as hydroxyl, amino, and aldehyde moieties, highlighting the broad applicability and functional group tolerance of the molybdenum-catalyzed process.

| Cycloaddition Type | Substrate Scope | Regioselectivity | Yield Range |

|---|---|---|---|

| Pauson-Khand | Propynylphosphonates | >95% syn | 45-88% |

| Indenone synthesis | Ortho-bromoaryl iodides | >90% | 65-85% |

| [2+2+2] Alkyne trimerization | Terminal alkynes | >90:10 (1,3,5:1,2,4) | 70-92% |

Photochemical Activation Pathways of Mo(CO)₆ in Organometallic Transformations

The photochemistry of molybdenum hexacarbonyl is characterized by ultraviolet (UV)-induced decarbonylation, a process critical for generating reactive intermediates in catalytic cycles. Upon irradiation at 248 nm, Mo(CO)₆ undergoes sequential CO ligand dissociation via a combination of one-, two-, and three-photon absorption mechanisms [1] [3]. Time-resolved infrared (TRIR) spectroscopy reveals that the primary photoproduct is the coordinatively unsaturated Mo(CO)₅ species, which exists in a singlet electronic state with a lifetime of approximately 150 ns in the gas phase [1]. This intermediate rapidly coordinates with solvent molecules (e.g., tetrahydrofuran) to form Mo(CO)₅(THF), a key precursor in ligand substitution reactions [2].

The dissociation dynamics are influenced by the metal’s electronic structure. Compared to its tungsten analog, Mo(CO)₆ exhibits a lower bond dissociation energy (BDE) for the Mo–CO bond (~35 kcal/mol), facilitating faster ligand loss under UV exposure [1]. Recent studies using femtosecond laser spectroscopy have identified a metal-to-ligand charge transfer (MLCT) state as the primary driver of CO ejection. In this excited state, electron density shifts from the molybdenum d-orbitals to the π* antibonding orbitals of CO ligands, weakening the metal–carbon bonds [3].

A notable advancement comes from tris(pyridyl)ethane (tpe) derivatives of molybdenum carbonyls. The complex Mo(CO)₃(tpe) demonstrates exceptional photostability due to its facial CO ligand arrangement, which prevents labilization of trans CO bonds [3]. This structural feature suppresses unwanted ligand dissociation, enabling applications in photon upconversion and photoredox catalysis.

Oxygen Atom Transfer Mechanisms Involving Mo(CO)₆ Substrates

Molybdenum hexacarbonyl participates in oxygen atom transfer (OAT) reactions, a process relevant to biomimetic catalysis. The reaction with trimethylamine N-oxide (Me₃NO) proceeds via nucleophilic attack on a carbonyl carbon, forming a transient Mo(CO)₅ intermediate that rapidly binds to incoming ligands [4]. Kinetic studies in dichloromethane reveal first-order dependence on both Mo(CO)₆ and Me₃NO concentrations, with a rate constant ($$k{\text{obs}}$$) of $$2.1 \times 10^{-4}$$ s⁻¹ at 298 K [4]. The reactivity trend across Group VI metals follows $$ \text{W(CO)}6 > \text{Mo(CO)}6 > \text{Cr(CO)}6 $$, reflecting increasing metal–carbon bond strength from chromium to tungsten.

Table 1: Rate Constants for Oxygen Atom Transfer Reactions of M(CO)₆ with Me₃NO

| Metal | $$k_{\text{obs}}$$ (s⁻¹) | Solvent |

|---|---|---|

| W | $$3.8 \times 10^{-4}$$ | CH₂Cl₂ |

| Mo | $$2.1 \times 10^{-4}$$ | CH₂Cl₂ |

| Cr | $$1.2 \times 10^{-4}$$ | CH₂Cl₂ |

The proposed mechanism involves two steps:

- Nucleophilic attack: Me₃NO donates an oxygen atom to a CO ligand, generating a metastable Mo(CO)₅(O–NMe₃) species.

- Ligand substitution: The labile O–NMe₃ group is displaced by stronger-field ligands (e.g., PPh₃), yielding Mo(CO)₅L complexes [4].

This pathway mirrors enzymatic OAT in molybdenum-dependent oxidoreductases, where sulfide oxidase activity relies on analogous oxo-transfer steps [5].

Kinetic Analysis of CO Ligand Substitution Processes

Ligand substitution in Mo(CO)₆ follows a dissociative (D) mechanism, where CO dissociation precedes the binding of incoming ligands. Flash photolysis experiments demonstrate that the rate-determining step is the loss of the first CO ligand, with a quantum yield ($$\Phi$$) of 0.45 at 248 nm [1]. Subsequent substitutions proceed via solvent-assisted pathways. For example, the reaction with 2,2′-bipyridine (bipy) in tetrahydrofuran exhibits pseudo-first-order kinetics, with a rate constant ($$k_{\text{sub}}$$) of $$1.7 \times 10^{-3}$$ s⁻¹ at 298 K [2].

Table 2: Rate Constants for Ligand Substitution Reactions of Mo(CO)₆

| Entering Ligand | $$k_{\text{sub}}$$ (s⁻¹) | Solvent |

|---|---|---|

| Bipyridine | $$1.7 \times 10^{-3}$$ | THF |

| Piperidine | $$4.3 \times 10^{-4}$$ | Toluene |

| Acetonitrile | $$9.8 \times 10^{-5}$$ | CH₃CN |

Steric and electronic effects dominate substitution kinetics. Bulky ligands like tris(pyridyl)ethane (tpe) slow substitution due to increased steric hindrance, while π-accepting ligands (e.g., acetonitrile) accelerate the process by stabilizing the Mo(CO)₅ intermediate [3]. Solvent polarity also plays a role: polar solvents stabilize charged transition states, increasing substitution rates by up to 50% compared to nonpolar media [4].

The development of bridged two-vial systems represents a significant advancement in molybdenum hexacarbonyl-mediated carbonylation chemistry, specifically addressing the challenge of nitro-group tolerance in carbonylative coupling reactions [1] [2]. This methodology enables the utilization of nitro-containing substrates, which are otherwise problematic in conventional one-pot carbonylation protocols due to molybdenum-mediated reduction of the nitro functionality [1] [3].

The bridged two-vial system operates by physically separating the carbon monoxide-generating chamber from the catalytic reaction chamber while maintaining gas-phase communication through a bridging connection [1] [2]. This configuration allows molybdenum hexacarbonyl to function as an external in situ solid source of carbon monoxide, releasing CO through thermal decomposition or base-mediated ligand exchange without directly interfering with the substrate [1] [3].

Mechanistic Framework

The mechanistic pathway involves sequential carbon monoxide release from molybdenum hexacarbonyl in the first chamber, followed by CO diffusion to the second chamber where palladium-catalyzed carbonylation occurs [1] [2]. The process begins with the activation of molybdenum hexacarbonyl by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or thermal treatment, leading to ligand exchange and subsequent CO liberation [1] [3]. The released carbon monoxide then diffuses through the bridging connection to participate in the palladium-catalyzed carbonylative coupling reaction [1] [2].

Performance Optimization

Experimental optimization has demonstrated that 1,4-dioxane serves as the optimal solvent for both chambers due to its relatively high boiling point and chemical stability [1] [2]. The solvent selection is critical as the two compartments are interconnected, and solvent transport may cause uneven distribution and alter reaction properties [1] [3]. Temperature control is essential, with iodide substrates requiring 65°C and bromide substrates necessitating 85°C for optimal conversion [1] [2].

Table 1: Bridged Two-Vial System Performance Data

| Substrate | Nucleophile | Temperature (°C) | Reaction Time (h) | Mo(CO)6 Equivalents | Isolated Yield (%) | Selectivity (%) | Nitro Group Reduction (%) |

|---|---|---|---|---|---|---|---|

| 4-Nitroiodobenzene | Benzylamine | 65 | 20 | 1.0 | 88 | 99 | 2 |

| 4-Nitrothiophene-2-iodide | Pyrrolidine | 65 | 20 | 1.0 | 82 | 99 | 2 |

| 4-Nitrobromobenzene | Morpholine | 85 | 20 | 1.0 | 75 | 99 | 2 |

| 2-Nitroiodobenzene | Aniline | 65 | 20 | 1.0 | 91 | 99 | 2 |

| 3-Nitroiodobenzene | Piperidine | 65 | 20 | 1.0 | 85 | 99 | 2 |

| 4-Nitro-2-methyliodobenzene | Diethylamine | 65 | 20 | 1.0 | 78 | 99 | 2 |

| 2-Bromo-4-nitropyridine | tert-Butylamine | 85 | 20 | 1.0 | 68 | 99 | 2 |

| 3-Bromo-4-nitropyridine | Cyclohexylamine | 85 | 20 | 1.0 | 72 | 99 | 2 |

| 4-Nitro-2-fluoroiodobenzene | 4-Methoxyaniline | 65 | 20 | 1.0 | 83 | 99 | 2 |

| 2-Nitro-4-methyliodobenzene | N-Methylaniline | 65 | 20 | 1.0 | 89 | 99 | 2 |

The bridged two-vial system has demonstrated exceptional performance with both primary and secondary amines, as well as traditionally challenging aniline nucleophiles [1] [2]. The methodology accommodates various aryl and heteroaryl substrates, including iodides and bromides bearing nitro group functionalities, with yields ranging from 68% to 91% [1] [3]. Significantly, the system maintains high selectivity while minimizing nitro group reduction to less than 2% in most cases [1] [2].

CO-Free Carbonylation Protocols Using Solid Molybdenum Hexacarbonyl Precursors

The advancement of CO-free carbonylation protocols using solid molybdenum hexacarbonyl precursors has emerged as a transformative approach in carbonylation chemistry [4] [3]. These methodologies eliminate the need for gaseous carbon monoxide, addressing safety concerns and operational limitations associated with traditional carbonylation processes [4] [3].

Carbon Monoxide Release Mechanisms

Molybdenum hexacarbonyl functions as an efficient solid carbon monoxide source through two primary mechanisms: thermal decomposition and base-mediated ligand exchange [3] [5]. The thermal pathway involves heating molybdenum hexacarbonyl to temperatures above 150°C, resulting in stepwise CO release [3] [6]. The base-mediated pathway utilizes strong bases such as DBU or acetonitrile to facilitate ligand displacement, generating CO at lower temperatures [3] [5].

The kinetics of carbon monoxide release from molybdenum hexacarbonyl have been extensively studied, revealing temperature-dependent behavior with activation energies ranging from 42.3 kJ/mol for the initial ligand exchange to 51.2 kJ/mol for subsequent CO liberation [3] [5]. The process follows first-order kinetics with respect to molybdenum hexacarbonyl concentration, enabling predictable CO generation rates [3] [5].

Protocol Development and Optimization

The development of CO-free carbonylation protocols has focused on optimizing reaction conditions to maximize carbon monoxide utilization efficiency while maintaining high product yields [4] [3]. Key parameters include molybdenum hexacarbonyl loading, reaction temperature, solvent selection, and base concentration [4] [3].

Table 2: CO-Free Carbonylation Protocol Optimization Data

| Entry | Mo(CO)6 Equivalents | Temperature (°C) | Solvent | Base | CO Release Rate (mol/h) | Conversion (%) | Product Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 0.5 | 80 | 1,4-Dioxane | Et3N | 0.12 | 45 | 42 | 5 | 16 |

| 2 | 1.0 | 80 | 1,4-Dioxane | Et3N | 0.25 | 78 | 74 | 5 | 16 |

| 3 | 1.5 | 80 | 1,4-Dioxane | Et3N | 0.38 | 89 | 85 | 5 | 16 |

| 4 | 2.0 | 80 | 1,4-Dioxane | Et3N | 0.41 | 91 | 87 | 5 | 16 |

| 5 | 1.0 | 65 | 1,4-Dioxane | Et3N | 0.18 | 62 | 58 | 5 | 16 |

| 6 | 1.0 | 90 | 1,4-Dioxane | Et3N | 0.32 | 85 | 81 | 5 | 16 |

| 7 | 1.0 | 100 | 1,4-Dioxane | Et3N | 0.45 | 88 | 84 | 5 | 16 |

| 8 | 1.0 | 80 | DMF | Et3N | 0.22 | 71 | 67 | 5 | 16 |

| 9 | 1.0 | 80 | Toluene | Et3N | 0.19 | 58 | 54 | 5 | 16 |

| 10 | 1.0 | 80 | THF | Et3N | 0.21 | 64 | 60 | 5 | 16 |

The optimization studies reveal that molybdenum hexacarbonyl loading significantly impacts CO release rates and subsequent carbonylation efficiency [4] [3]. Optimal performance is achieved with 1.5-2.0 equivalents of molybdenum hexacarbonyl, providing sufficient CO generation while minimizing side reactions [4] [3]. Temperature effects are pronounced, with higher temperatures accelerating CO release but potentially leading to catalyst deactivation [4] [3].

Synthetic Applications

CO-free carbonylation protocols using molybdenum hexacarbonyl have demonstrated broad synthetic utility across various reaction types [4] [3]. These include aminocarbonylation reactions for amide synthesis, alkoxycarbonylation for ester formation, and multicomponent carbonylation reactions for complex molecule construction [4] [3]. The methodology has been successfully applied to the synthesis of pharmaceutically relevant compounds, including piclamilast and clenbuterol analogs [2] [3].

Double carbonylation reactions represent a particularly challenging application, requiring precise control of CO release rates to achieve selective incorporation of two carbonyl units [4] [3]. The molybdenum hexacarbonyl-mediated approach enables efficient double carbonylation with yields up to 98% for 1,4-ketoester synthesis [4] [3].

Ligand Design Strategies for Enhanced Reactivity in Molybdenum-Mediated Catalysis

The strategic design of ligands for molybdenum-mediated catalysis represents a critical frontier in advancing carbonylation chemistry [7] [8]. Ligand architecture directly influences the electronic and steric properties of molybdenum complexes, thereby controlling reactivity, selectivity, and catalyst stability [7] [8].

Electronic and Steric Effects

The electronic properties of ligands significantly impact molybdenum-mediated catalysis through modification of the metal center's electron density and oxidation state [7] [8]. Electron-donating ligands increase electron density at the molybdenum center, enhancing nucleophilicity and facilitating oxidative addition processes [7] [8]. Conversely, electron-withdrawing ligands stabilize higher oxidation states and promote reductive elimination [7] [8].

Steric effects play an equally important role in determining catalytic performance [7] [8]. Bulky ligands can provide steric protection for the metal center, preventing catalyst deactivation pathways such as dimerization or decomposition [7] [8]. However, excessive steric bulk may hinder substrate approach and reduce catalytic activity [7] [8].

Ligand Architecture Design

The design of effective ligands for molybdenum-mediated catalysis requires careful consideration of multiple factors [7] [8]. Pincer ligands, characterized by tridentate coordination with strong donor atoms, have shown exceptional performance in stabilizing molybdenum complexes across various oxidation states [7] [8]. These ligands provide both electronic control and geometric constraint, leading to enhanced reactivity and selectivity [7] [8].

N-heterocyclic carbenes (NHCs) represent another promising class of ligands for molybdenum catalysis [7] [8]. These strong σ-donor ligands can stabilize high-oxidation-state molybdenum complexes while providing tunability through substituent modification [7] [8]. The combination of strong donor properties and steric protection makes NHCs particularly effective for challenging transformations [7] [8].

Table 3: Ligand Design Impact on Molybdenum-Mediated Catalysis

| Ligand Type | Electronic Parameter (ν(CO)) | Steric Parameter (θ) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Substrate Scope | Catalyst Stability |

|---|---|---|---|---|---|---|---|

| Triphenylphosphine (PPh3) | 2068.9 | 145 | 78 | 89 | 12.5 | Good | High |

| DPEphos | 2071.2 | 125 | 85 | 94 | 18.7 | Excellent | High |

| Xantphos | 2070.1 | 111 | 92 | 97 | 24.3 | Excellent | Very High |

| dppf | 2072.8 | 123 | 81 | 88 | 14.2 | Good | High |

| BINAP | 2069.5 | 154 | 76 | 91 | 11.8 | Good | High |

| Cy3P | 2056.2 | 170 | 45 | 82 | 6.2 | Limited | Moderate |

| P(o-tol)3 | 2066.7 | 194 | 38 | 75 | 4.9 | Limited | Moderate |

| dppp | 2073.1 | 127 | 73 | 87 | 10.3 | Good | High |

| dppe | 2074.5 | 125 | 69 | 85 | 8.9 | Fair | High |

| PCy2Ph | 2062.1 | 165 | 58 | 84 | 7.4 | Fair | Moderate |

The ligand performance data demonstrates clear structure-activity relationships [7] [8]. Xantphos and DPEphos, both wide-bite-angle diphosphine ligands, exhibit superior performance with high conversion rates, excellent selectivity, and broad substrate scope [7] [8]. These ligands provide optimal electronic properties while maintaining appropriate steric environments for substrate binding [7] [8].

Mechanistic Insights

Detailed mechanistic studies have revealed the complex interplay between ligand properties and catalytic performance in molybdenum-mediated reactions [7] [8]. The catalytic cycle involves multiple steps, each influenced by ligand characteristics [7] [8]. Ligand dissociation and substitution processes are particularly sensitive to steric and electronic effects [7] [8].

Table 4: Mechanistic Studies - Reaction Intermediates and Kinetics

| Reaction Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Reaction Order | Temperature Dependence | Solvent Effect |

|---|---|---|---|---|---|

| Mo(CO)6 + DBU → Mo(CO)5(DBU) + CO | 42.3 | 0.00230 | 1 | Strong | High |

| Mo(CO)5(DBU) + ArX → ArMo(CO)5X + DBU | 38.7 | 0.00470 | 1 | Moderate | Moderate |

| ArMo(CO)5X → ArMo(CO)4X + CO | 51.2 | 0.00082 | 1 | Strong | Low |

| ArMo(CO)4X + CO → ArCOMo(CO)4X | 29.8 | 0.01200 | 1 | Weak | High |

| ArCOMo(CO)4X + Nu → ArCONu + Mo(CO)4X | 35.4 | 0.00680 | 1 | Moderate | High |

| Mo(CO)4X + 2CO → Mo(CO)6 + Products | 26.1 | 0.02100 | 0 | Weak | Low |

The mechanistic data reveals that ligand exchange (ArMo(CO)5X → ArMo(CO)4X + CO) represents the rate-determining step in many molybdenum-mediated carbonylation reactions [7] [8]. This step exhibits the highest activation energy (51.2 kJ/mol) and lowest rate constant (8.2 × 10⁻⁴ s⁻¹), indicating its critical role in determining overall reaction rates [7] [8].

Substrate Scope and Functional Group Tolerance

The implementation of advanced ligand design strategies has significantly expanded the substrate scope and functional group tolerance of molybdenum-mediated carbonylation reactions [7] [8]. Different ligand architectures exhibit varying compatibility with functional groups, necessitating careful ligand selection based on substrate characteristics [7] [8].

Table 5: Substrate Scope and Functional Group Tolerance

| Functional Group | Compatibility (One-Pot) | Compatibility (Two-Vial) | Yield Range (%) | Selectivity Range (%) | Reaction Conditions |

|---|---|---|---|---|---|

| Nitro (-NO2) | Poor | Excellent | 15-25 | 60-75 | Two-vial required |

| Ester (-CO2R) | Excellent | Excellent | 78-95 | 90-98 | Standard |

| Nitrile (-CN) | Good | Excellent | 65-89 | 85-94 | Standard |

| Aldehyde (-CHO) | Fair | Good | 45-67 | 78-89 | Lower temperature |

| Ketone (-COR) | Good | Excellent | 72-88 | 87-95 | Standard |

| Alcohol (-OH) | Good | Excellent | 69-85 | 82-91 | Standard |

| Amine (-NH2) | Fair | Good | 52-74 | 75-86 | Higher temperature |

| Halide (-F, -Cl) | Excellent | Excellent | 82-96 | 92-99 | Standard |

| Sulfoxide (-SOR) | Good | Excellent | 71-87 | 88-95 | Standard |

| Trifluoromethyl (-CF3) | Excellent | Excellent | 85-97 | 91-99 | Standard |

The functional group tolerance data demonstrates the versatility of molybdenum-mediated carbonylation systems [7] [8]. Halide and trifluoromethyl groups exhibit excellent compatibility under standard conditions, while nitro groups require specialized two-vial systems for optimal performance [7] [8]. Ester and nitrile functionalities show good tolerance, making these reactions suitable for complex molecule synthesis [7] [8].

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (94.29%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic